molecular formula C10H16O B6331534 (-)-Carveol, mixture of isomers, 97% CAS No. 308363-12-4

(-)-Carveol, mixture of isomers, 97%

Cat. No. B6331534
M. Wt: 152.23 g/mol
InChI Key: BAVONGHXFVOKBV-YHMJZVADSA-N
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Description

In general, a mixture of isomers refers to a substance that contains two or more different compounds that have the same molecular formula but different arrangements of atoms or orientation in space .


Synthesis Analysis

The synthesis of a mixture of isomers would depend on the specific isomers present. Typically, isomers are produced through various chemical reactions, and the conditions of the reaction (such as temperature, pressure, and catalysts) can influence which isomers are produced .


Molecular Structure Analysis

Isomers have the same molecular formula but different structures. This means they have the same number and type of atoms, but these atoms are arranged differently. The different arrangements can result in different physical and chemical properties .


Chemical Reactions Analysis

The chemical reactions involving a mixture of isomers can be complex, as each isomer can potentially react differently. The products of the reaction would depend on the specific isomers present and the conditions of the reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of a mixture of isomers can vary depending on the specific isomers present. Properties such as boiling point, melting point, density, and solubility can all be influenced by the structure of the isomers .

Scientific Research Applications

Antidiabetic Potential

  • Antidiabetic Activity : Carveol exhibits antidiabetic properties through binding affinity against various targets involved in diabetes. It has been shown to have antidiabetic, anti-hyperlipidemic, and hepatoprotective actions, similar to the effects of the drug metformin (Ahmed et al., 2020).

Neuroprotective Effects

  • Memory Improvement : Research suggests carveol has memory-enhancing properties. It showed significant improvement in dementia symptoms in animal models, indicating its potential in treating memory-related disorders (Latif et al., 2022).
  • Seizure and Neuroinflammation Mitigation : Carveol has been found to attenuate seizure severity and reduce neuroinflammation in epileptic rat models. It modulates antioxidant genes and inflammatory markers, suggesting its application in treating neurodegenerative disorders (Alvi et al., 2021).

Gastroprotective Properties

  • Gastric Ulcer Prevention : Carveol demonstrates significant gastroprotective activity in animal models, suggesting its use in treating gastric ulcers. Its action involves cytoprotective, antioxidant, antisecretory, and immunomodulatory mechanisms (Serafim et al., 2021).

Safety And Hazards

The safety and hazards associated with a mixture of isomers would depend on the specific isomers present. Some isomers might be harmless, while others could be toxic or reactive. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The study of isomers is a crucial aspect of chemistry, and there is ongoing research into the synthesis, properties, and applications of various isomers. Future directions could include the development of more efficient synthesis methods, the discovery of new isomers with useful properties, and the exploration of novel applications for isomers .

properties

IUPAC Name

(5R)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h4,9-11H,1,5-6H2,2-3H3/t9-,10?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVONGHXFVOKBV-YHMJZVADSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1O)C(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@H](CC1O)C(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70369111
Record name R-(-)-Carveol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-Carveol

CAS RN

308363-12-4
Record name R-(-)-Carveol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-Carveol, mixture of isomers, 97%
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(-)-Carveol, mixture of isomers, 97%
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(-)-Carveol, mixture of isomers, 97%
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(-)-Carveol, mixture of isomers, 97%
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(-)-Carveol, mixture of isomers, 97%
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(-)-Carveol, mixture of isomers, 97%

Citations

For This Compound
4
Citations
A Szczepanik, A Sobkowiak - Catalysis letters, 2008 - Springer
Manganese(II) complexes {[Mn II (bpy) 2 2+ ] MeCN } in acetonitrile activate dioxygen for the oxidation of limonene to produce mainly carvone, carveol, limonene oxide, and …
Number of citations: 7 link.springer.com
D Naróg, A Szczepanik, A Sobkowiak - Catalysis letters, 2008 - Springer
Labile iron(II) and iron(III) complexes {[Fe II (bpy) 2 2+ ] solv and [Fe III (bpy) 2 3+ ] solv } in acetonitrile activate dioxygen for the oxidation of limonene to produce mainly carvone, carveol…
Number of citations: 27 link.springer.com
S Johansson, T Redeby, TM Altamore… - Chemical research in …, 2009 - ACS Publications
The widespread use of scented products causes an increase of allergic contact dermatitis to fragrance compounds in Western countries today. Many fragrance compounds are prone to …
Number of citations: 15 pubs.acs.org
K Rydel-Ciszek, T Pacześniak, P Chmielarz… - Molecules, 2023 - mdpi.com
The use of dioxygen as an oxidant in fine chemicals production is an emerging problem in chemistry for environmental and economical reasons. In acetonitrile, the [(N4Py)Fe II ] 2+ …
Number of citations: 1 www.mdpi.com

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